

Vericiguat Impurity-2 Reference Standard: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vericiguat impurity-2

Cat. No.: B15602233

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the availability of the **Vericiguat impurity-2** reference standard. This document includes details on commercial suppliers, available quantitative data, and a detailed experimental protocol for its analysis. Additionally, this guide presents key signaling pathways and experimental workflows through clear, structured diagrams.

Introduction to Vericiguat and its Impurities

Vericiguat is a soluble guanylate cyclase (sGC) stimulator developed for the treatment of chronic heart failure. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. **Vericiguat impurity-2** is a known related substance that must be monitored and controlled during the manufacturing process and in the final drug substance. The availability of a high-purity reference standard for **Vericiguat impurity-2** is therefore essential for accurate analytical method development, validation, and routine quality control testing.

Commercial Availability of Vericiguat Impurity-2 Reference Standard

The **Vericiguat impurity-2** reference standard is commercially available from several specialized suppliers of pharmaceutical reference standards. Researchers can procure this

standard to support their analytical and research needs. While a specific Certificate of Analysis for **Vericiguat impurity-2** with a stated purity value was not publicly available at the time of this guide's compilation, suppliers typically provide this documentation upon purchase or request. The parent compound, Vericiguat, has been documented with a purity of 99.27% by LCMS[1].

Below is a summary of known suppliers for the **Vericiguat impurity-2** reference standard:

| Supplier | Product/Catalogue Number | Available Information |
|------------------------------|--------------------------|--|
| Simson Pharma | V450005 | Accompanied by a Certificate of Analysis upon purchase.[2] [3] |
| SynZeal | SZ-V034004 | Available for synthesis on demand; supplied with a detailed COA & analytical data. [4] |
| Pharmaffiliates | PA 22 0971005 | Enquire for details.[5] |
| TLC Pharmaceutical Standards | V-092007 | CAS No. 625115-49-3.[6][7] |
| MedChemExpress | HY-16774 (Vericiguat) | While not impurity-2, the parent compound is available and can be used for related analytical work.[8] |

Physicochemical Properties and Storage

Based on the available information for Vericiguat and related pyrazolopyridine derivatives, the following general storage and handling guidelines are recommended for the **Vericiguat impurity-2** reference standard.

| Parameter | Recommendation |
|---------------------|--|
| Storage Temperature | Long-term: -20°C; Short-term: 4°C.[1] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light and moisture.[9] For pyrazoline derivatives, storage under an inert atmosphere (argon or nitrogen) at 0-8°C is recommended to prevent oxidation.[10] |
| Handling | Avoid repeated freezing and thawing cycles.[11] |

Experimental Protocol: Analysis of Vericiguat Impurity-2 by RP-UPLC

A validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the simultaneous determination of Vericiguat and its impurities, including impurity-2. This method is suitable for routine quality control analysis.

Chromatographic Conditions

| Parameter | Specification |
|----------------------|---|
| Instrumentation | Waters Acquity UPLC system with a PDA detector or equivalent |
| Column | Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 μ m) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in water (80:20 v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 μ L |
| Detection Wavelength | 233 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |

Expected Retention Times

| Analyte | Retention Time (minutes) |
|-----------------------|--------------------------|
| Vericiguat Impurity-1 | 0.987 |
| Vericiguat Impurity-2 | 1.668 |
| Vericiguat | 2.335 |

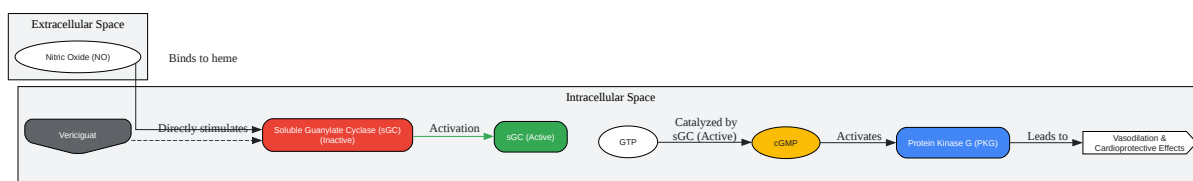
Preparation of Solutions

- Diluent: A mixture of 0.1% formic acid in water and acetonitrile (20:80 v/v).
- Standard Stock Solution (Impurity-2): Accurately weigh and dissolve an appropriate amount of the **Vericiguat impurity-2** reference standard in the diluent to obtain a known concentration.
- Sample Solution: Prepare the sample solution by dissolving the Vericiguat drug substance in the diluent to the desired concentration.

Visualizations

Signaling Pathway of Vericiguat

Vericiguat stimulates the soluble guanylate cyclase (sGC) enzyme, a key component of the nitric oxide (NO) signaling pathway. This stimulation leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation and other cardioprotective effects.

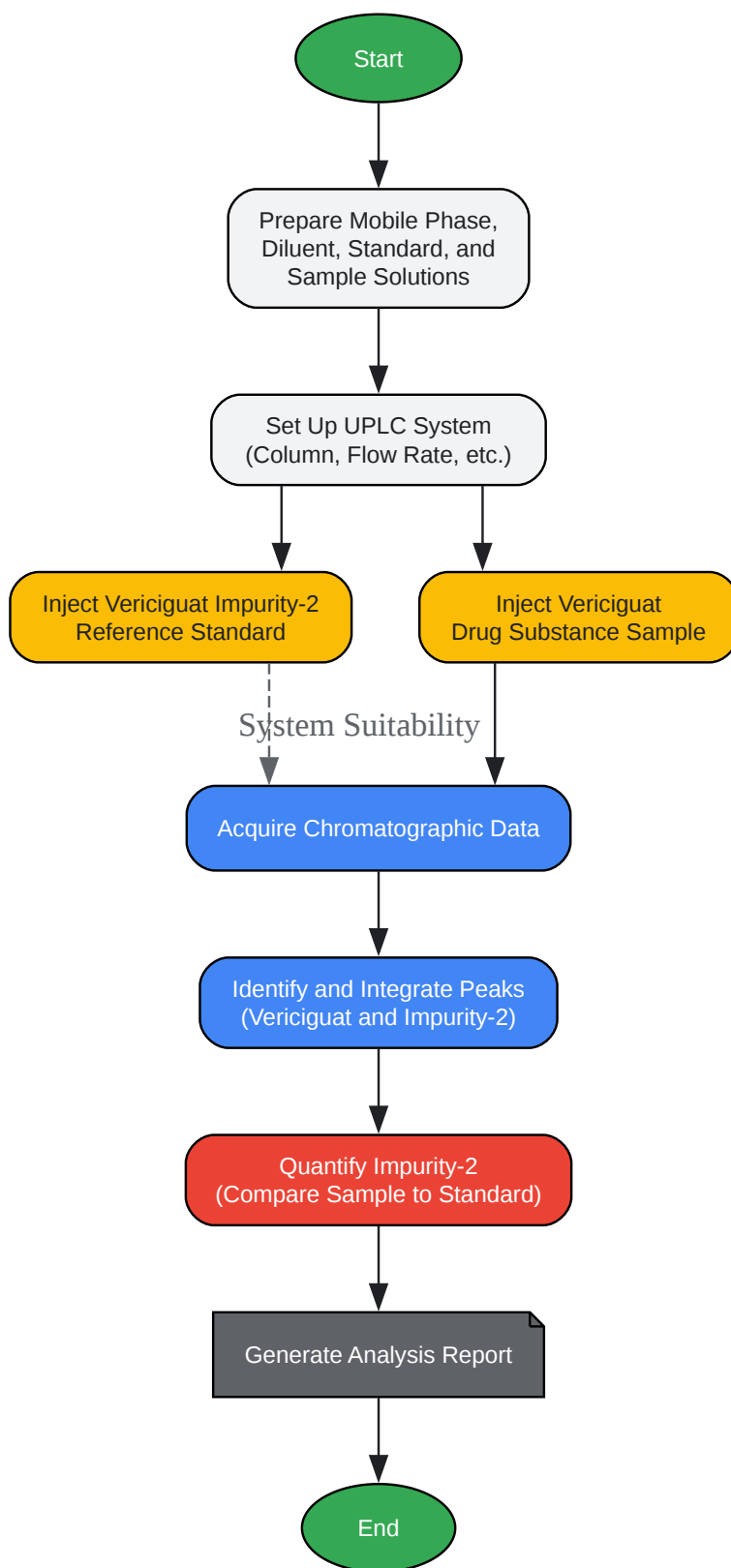


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Caption: Signaling pathway of Vericiguat, a soluble guanylate cyclase (sGC) stimulator.

Experimental Workflow for Vericiguat Impurity-2 Analysis

The following diagram illustrates the key steps involved in the analysis of **Vericiguat impurity-2** in a drug substance sample using the RP-UPLC method described.



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Caption: Workflow for the quantitative analysis of **Vericiguat Impurity-2** by RP-UPLC.

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